1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride
Description
Properties
CAS No. |
80712-20-5 |
|---|---|
Molecular Formula |
C15H23ClN4O2 |
Molecular Weight |
326.82 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-N-methyl-4-phenylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N4O2.ClH/c1-16(2)14(20)17(3)15(21)19-11-9-18(10-12-19)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;1H |
InChI Key |
NMCUWUARFWJYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Carbamoylation of Piperazine Derivatives
The key step involves carbamoylation of the piperazine nitrogen with dimethylcarbamoyl chloride or an equivalent reagent. This reaction is typically carried out in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane under controlled temperature conditions (20–110 °C) with a base like potassium carbonate to neutralize the generated HCl.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF) or dichloromethane | Aprotic solvent facilitates reaction |
| Base | Potassium carbonate | Neutralizes HCl byproduct |
| Temperature | 20–110 °C | Reaction rate controlled by temperature |
| Reaction time | 4–6 hours | Monitored by thin-layer chromatography |
| Yield | 80–90% | High purity achievable |
Formation of Monohydrochloride Salt
The free base of the compound is converted to the monohydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium, followed by crystallization.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acid | HCl (gaseous or aqueous) | Stoichiometric amount |
| Solvent | Ethanol, methanol, or ethyl acetate | Facilitates salt formation |
| Temperature | Ambient to 40 °C | Controlled to avoid decomposition |
| Reaction time | 1–2 hours | Salt crystallizes upon cooling |
| Yield | >90% | High purity crystalline salt |
Representative Experimental Procedure
A typical synthesis might proceed as follows:
Carbamoylation : To a stirred solution of N-methylpiperazine in DMF, potassium carbonate is added, followed by slow addition of dimethylcarbamoyl chloride at room temperature. The mixture is heated to 80 °C and stirred for 5 hours. Completion is confirmed by TLC.
Phenyl substitution : The carbamoylated intermediate is reacted with 4-chlorobenzene under reflux in ethyl acetate with potassium carbonate for 6 hours. The reaction mixture is cooled, filtered, and the solvent evaporated.
Salt formation : The residue is dissolved in ethanol and treated with an equimolar amount of HCl gas. The resulting precipitate is filtered, washed, and dried to yield the monohydrochloride salt.
Analytical and Purity Data
| Analysis Method | Result | Comments |
|---|---|---|
| Melting Point | 95–96 °C | Consistent with literature values |
| 1H NMR (CDCl3) | Signals corresponding to piperazine and phenyl protons | Confirms structure |
| HPLC Purity | >98% | High purity for pharmaceutical use |
| Mass Spectrometry | Molecular ion peak consistent with formula | Confirms molecular weight |
Research Findings and Optimization
- The use of potassium carbonate as a base in DMF provides high yields and clean reactions with minimal side products.
- Temperature control is critical; too high temperatures can lead to decomposition or side reactions.
- Purification by silica gel chromatography using low percentages of methanol in dichloromethane effectively removes impurities.
- Conversion to the hydrochloride salt improves compound stability and handling.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamoylation | N-methylpiperazine, dimethylcarbamoyl chloride, K2CO3, DMF, 80 °C, 5 h | 85–90 | High selectivity |
| Phenyl substitution | Carbamoylated intermediate, 4-chlorobenzene, K2CO3, ethyl acetate, reflux, 6 h | 75–85 | Efficient aromatic substitution |
| Salt formation | HCl gas, ethanol, ambient temperature, 2 h | >90 | Crystalline monohydrochloride |
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 1-Piperazinecarboxamide can interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction is crucial for modulating neurological conditions such as depression and anxiety.
Table 1: Biological Activities of 1-Piperazinecarboxamide
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Modulates serotonin receptor activity | |
| Antipsychotic | Affects dopamine receptor signaling | |
| Anticonvulsant | Influences neuronal excitability |
Synthesis Pathways
The synthesis of 1-Piperazinecarboxamide involves several steps, including the formation of the piperazine ring and subsequent modifications to introduce the dimethylamino carbonyl and phenyl groups. Variations in these synthetic pathways can lead to different analogs with potentially enhanced biological activity.
Table 2: Synthesis Steps
| Step Number | Description |
|---|---|
| 1 | Formation of the piperazine ring |
| 2 | Introduction of the dimethylamino carbonyl group |
| 3 | Substitution of the phenyl group |
Pharmacological Applications
1-Piperazinecarboxamide has shown promise in various therapeutic areas:
Neurological Disorders
- The compound's ability to modulate neurotransmitter systems suggests potential applications in treating disorders like depression and schizophrenia.
Cancer Research
- Preliminary studies indicate that piperazine derivatives may possess antitumor properties. The structural features of 1-Piperazinecarboxamide could be explored for developing new anticancer agents.
Case Studies
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride
- CAS Registry Number : 80712-20-5
- Molecular Formula : C₁₅H₂₂N₄O₂·ClH
- Molecular Weight : 326.87 g/mol
- Synonyms: N-((Dimethylamino)carbonyl)-N-methyl-4-phenyl-1-piperazinecarboxamide monohydrochloride; 1-Phenyl-4-(2,4,4-trimethylallophanoyl)piperazine hydrochloride .
Structural Features :
- The molecule consists of a piperazine core substituted with a phenyl group at position 4 and a carboxamide group modified with dimethylamino and methyl substituents.
- The monohydrochloride salt form enhances solubility and stability, critical for pharmacological applications.
Toxicity Profile :
Comparison with Structural Analogues
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide
- Molecular Formula : C₁₂H₁₆ClN₃O
- Synthesis: Reacting 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol (79% yield) .
- Structural Insights :
- Piperazine ring adopts a chair conformation.
- Chlorophenyl substituent increases lipophilicity compared to the phenyl group in the target compound.
- Salt Form: Lacks the hydrochloride salt, reducing aqueous solubility.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Molecular Formula : C₁₃H₁₈ClN₃O
- Comparison :
- Physicochemical Properties : Higher molecular weight (267.76 g/mol) vs. the target compound (326.87 g/mol).
- Bioavailability : Ethyl group may improve membrane permeability but reduce solubility.
Fluoro- and Chloro-Substituted Piperazinecarboxamides (A2–A6, )
- Examples :
- A3 : N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
- Yield : 57.3%, Melting Point : 196.5–197.8 °C.
- A6 : N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
- Yield : 48.1%, Melting Point : 189.8–191.4 °C .
- Key Observations :
- Fluorine and chlorine substituents influence melting points and yields, with para-substituted derivatives (A3, A6) showing higher thermal stability.
- Electron-withdrawing groups (e.g., Cl, F) may enhance binding to biological targets through dipole interactions.
Trifluoromethyl-Substituted Analogue
- Compound : N-(Dimethylcarbamoyl)-N-methyl-4-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide
- Molecular Formula : C₁₆H₂₁F₃N₄O₂
- Structural Impact :
- Comparison :
- The target compound’s phenyl group offers simpler synthetic accessibility, while the trifluoromethyl analogue may exhibit enhanced CNS penetration.
Hydrazinecarboxamide Derivatives
- Example: (2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide monohydrate
- Relevance : Demonstrates hydrogen-bonding motifs critical for enzyme inhibition .
- Divergence : Hydrazinecarboxamides prioritize hydrogen bonding over piperazine’s conformational flexibility, altering pharmacological mechanisms.
Research Implications
- Synthetic Accessibility: The target compound’s hydrochloride salt simplifies purification but requires additional steps for salt formation compared to non-ionic analogues .
- Pharmacological Potential: Dimethylamino and methyl groups may enhance receptor affinity, while chlorophenyl/fluorophenyl analogues prioritize metabolic stability .
- Toxicity Considerations : The target’s LDL₀ of 500 mg/kg suggests moderate acute toxicity, but substituent variations (e.g., Cl, F) could alter this profile significantly .
Biological Activity
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride is a synthetic compound with significant potential in medicinal chemistry. It belongs to the piperazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H23ClN4O2
- Molecular Weight : 326.82 g/mol
- CAS Number : 80712-20-5
The structure includes a piperazine ring, a dimethylamino carbonyl group, and a phenyl group, which contribute to its biological activity and interaction with various biological targets.
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride exhibits its biological effects primarily through interactions with neurotransmitter receptors. Research indicates that compounds in the piperazine class can modulate serotonin and dopamine receptors, which are critical in treating neurological conditions such as depression and anxiety.
Neurotransmitter Modulation
Studies have shown that this compound may influence the serotonergic and dopaminergic systems. For instance, it can enhance serotonin receptor activity, which is beneficial in managing mood disorders. Additionally, its effects on dopamine receptors may provide therapeutic avenues for conditions like schizophrenia.
Analgesic Properties
Research has indicated that similar piperazine derivatives exhibit analgesic properties by inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, these compounds can increase levels of endocannabinoids, leading to reduced pain perception .
Comparative Analysis with Related Compounds
The following table summarizes key structural and functional similarities between 1-Piperazinecarboxamide derivatives:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Contains a chlorine substituent on the phenyl ring | Known for antidepressant effects |
| 1-Benzylpiperazine | Features a benzyl group instead of a carbonyl | Associated with stimulant effects |
| 1-(3-Chlorophenyl)piperazine | Chlorine on a different position on the phenyl ring | Distinct binding profiles at serotonin receptors |
These comparisons highlight the unique characteristics of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride within the broader context of piperazines.
Study on FAAH Inhibition
A notable study focused on FAAH inhibitors demonstrated that compounds structurally related to 1-Piperazinecarboxamide could significantly increase levels of endogenous lipids in the brain. This was evidenced by increased concentrations of anandamide and oleoyl ethanolamide in animal models . The study concluded that such compounds might serve as effective analgesics in clinical settings.
Neuropharmacological Assessment
Another research effort assessed the neuropharmacological effects of piperazine derivatives. The findings suggested that these compounds could modulate anxiety-like behaviors in rodent models, indicating their potential utility in treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1-piperazinecarboxamide derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of piperazinecarboxamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, reacting a piperazine precursor with carbamoyl chlorides or activated carbonyl derivatives under basic conditions (e.g., potassium hydride in DMF) can yield target compounds . Ethanol or DMF under reflux (80–100°C) with inert gas protection (e.g., nitrogen) is often employed to prevent oxidation . Yields can reach 79–85% when stoichiometric ratios (1:1.5 for amine:carbonyl reagent) are maintained, and intermediates are purified via column chromatography .
Q. How is the purity and structural integrity of the compound validated in academic research?
- Methodological Answer :
- Purity : Assessed via HPLC (≥95% purity threshold) or TLC with UV detection .
- Structural Confirmation :
- NMR : - and -NMR identify substituents (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 342.9 for C17H27ClN2OS) confirm molecular weight .
- X-ray Crystallography : Determines crystal packing and chair conformation of the piperazine ring, with bond lengths (e.g., C=O at 1.21 Å) validated against literature .
Q. What standard biological assays are used to evaluate the compound’s activity?
- Methodological Answer :
- Enzyme Inhibition : Assays for carbonic anhydrase I/II (hCA I/II) using spectrophotometric methods (e.g., esterase activity with 4-nitrophenyl acetate) .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 receptor binding with -spiperone) .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How do substituent variations on the piperazine ring impact biological activity, and what experimental designs address this?
- Methodological Answer :
- Rational Design : Introduce substituents (e.g., fluorophenyl, hydroxyethyl) via regioselective alkylation or acylation to modulate lipophilicity and hydrogen-bonding capacity .
- Structure-Activity Relationship (SAR) : Compare IC values across derivatives. For example, N-(2-fluorophenyl) groups enhance hCA II inhibition (IC < 10 nM) compared to unsubstituted analogs .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins using crystal structures (PDB IDs) .
Q. What challenges arise in resolving contradictory data on synthesis yields or biological activity?
- Methodological Answer :
- Yield Discrepancies : Optimize reaction parameters (e.g., solvent polarity, temperature). For instance, DMF increases solubility of hydrophobic intermediates but may require post-reaction dilution for crystallization .
- Biological Variability : Use standardized protocols (e.g., cell passage number, assay plate readers) and validate with positive controls (e.g., acetazolamide for hCA inhibition) .
Q. How are hydrogen-bonding networks and crystal packing analyzed to predict physicochemical stability?
- Methodological Answer :
- X-ray Diffraction : Identify intermolecular interactions (e.g., N–H⋯O bonds with donor-acceptor distances of 2.8–3.0 Å) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for stable crystalline forms) .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 60% H-bonding, 20% van der Waals) using CrystalExplorer .
Key Considerations for Experimental Design
- Synthetic Scalability : Transition from batch to flow chemistry for multi-gram synthesis .
- Data Reproducibility : Use QC protocols (e.g., triplicate NMR runs, blinded biological assays) .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., IRB approval for primary cell use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
